

# Application of (Z)-Azoxystrobin in Fungal Resistance Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B601239

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## Introduction

**(Z)-Azoxystrobin** is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside Inhibitors, QoI).<sup>[1][2][3]</sup> Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and preventing ATP synthesis.<sup>[1][2][4]</sup> This disruption of the fungal energy supply effectively inhibits spore germination, mycelial growth, and sporulation.<sup>[2][4]</sup> Due to its single-site mode of action, there is a high risk for the development of resistance in fungal populations.<sup>[1][5]</sup> Understanding the mechanisms of resistance and developing robust methods for its detection are critical for effective disease management and the development of new antifungal agents. These application notes provide detailed protocols for studying fungal resistance to **(Z)-Azoxystrobin**.

## Mechanism of Action and Resistance

**(Z)-Azoxystrobin** targets the cytochrome b subunit of the mitochondrial respiratory chain's Complex III.<sup>[1][6]</sup> This inhibition disrupts the electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and cessation of ATP production.<sup>[4]</sup>

Fungal resistance to azoxystrobin primarily arises from specific mutations in the cytochrome b gene (CYTB).<sup>[5][6]</sup> The most common and significant mutations are:

- G143A: A single nucleotide polymorphism (SNP) resulting in the substitution of glycine (G) with alanine (A) at position 143. This mutation confers a high level of resistance, often rendering the fungicide ineffective.<sup>[2][5][6]</sup>
- F129L: An SNP leading to the substitution of phenylalanine (F) with leucine (L) at position 129. This mutation typically confers a moderate level of resistance.<sup>[2][5][6]</sup>

Another mechanism that can contribute to reduced sensitivity is the activation of the Alternative Oxidase (AOX) pathway.<sup>[7][8]</sup> This alternative respiratory pathway bypasses Complex III and IV, allowing for continued, albeit less efficient, ATP production in the presence of QoI fungicides.<sup>[7][8]</sup>

## Data Presentation: Efficacy of (Z)-Azoxystrobin Against Sensitive and Resistant Fungal Strains

The following tables summarize the effective concentration of **(Z)-Azoxystrobin** required to inhibit 50% of fungal growth or spore germination (EC50) in various fungal species, highlighting the impact of resistance mutations.

Table 1: EC50 Values for Mycelial Growth Inhibition

| Fungal Species           | Genotype (Mutation)  | Mean EC50 (µg/mL) | Fold Resistance | Reference |
|--------------------------|----------------------|-------------------|-----------------|-----------|
| Alternaria solani        | Wild-Type            | 0.038             | -               | [9]       |
| Alternaria solani        | F129L                | 0.20 - 0.70       | 5-18            | [4]       |
| Cercospora nicotianae    | Wild-Type            | < 0.08            | -               | [10]      |
| Cercospora nicotianae    | F129L                | 0.14 - 0.64       | 2-8             | [10]      |
| Cercospora nicotianae    | G143A                | > 1.18            | > 15            | [10]      |
| Penicillium digitatum    | Wild-Type            | 0.025             | -               | [11]      |
| Sclerotinia sclerotiorum | Wild-Type (baseline) | 0.1127 - 0.6163   | -               | [12]      |
| Fusarium fujikuroi       | Wild-Type            | 0.822             | -               | [13]      |
| Fusarium fujikuroi       | G143A                | > 50 (RF)         | > 50            | [13]      |

RF: Resistance Factor

Table 2: EC50 Values for Spore Germination Inhibition

| Fungal Species           | Genotype (Mutation)   | Mean EC50 (µg/mL) | Fold Resistance | Reference |
|--------------------------|-----------------------|-------------------|-----------------|-----------|
| Alternaria solani        | Wild-Type             | 0.015             | -               | [8]       |
| Alternaria solani        | F129L (TTA, CTC, TTG) | 0.53 - 0.74       | ~35-49          | [5]       |
| Cercospora nicotianae    | Wild-Type             | < 0.038           | -               | [2]       |
| Cercospora nicotianae    | F129L                 | 0.177 - 0.535     | ~5-14           | [2]       |
| Cercospora nicotianae    | G143A                 | > 1.15            | > 30            | [2]       |
| Penicillium digitatum    | Wild-Type             | 0.0426            | -               | [11]      |
| Cercospora zeae-maydis   | Wild-Type (baseline)  | 0.003 - 0.031     | -               | [14]      |
| Colletotrichum nymphaeae | Wild-Type             | < 1               | -               | [3]       |
| Colletotrichum nymphaeae | F129L                 | 2.6 - 7.8         | Moderate        | [3]       |
| Colletotrichum nymphaeae | G143A                 | > 100             | High            | [3]       |
| Fusarium fujikuroi       | Wild-Type             | 0.762             | -               | [13]      |

## Experimental Protocols

### Determination of EC50 Values

#### a) Mycelial Growth Inhibition Assay

This protocol determines the concentration of **(Z)-Azoxystrobin** that inhibits fungal mycelial growth by 50%.

Materials:

- Fungal isolate of interest
- Potato Dextrose Agar (PDA) or other suitable growth medium
- **(Z)-Azoxystrobin** stock solution (e.g., in DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.
- Prepare a series of **(Z)-Azoxystrobin** concentrations by adding the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control with the same concentration of the solvent (e.g., DMSO) used for the stock solution.
- Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
- From the margin of an actively growing fungal culture on PDA, take 5 mm mycelial plugs using a sterile cork borer.
- Place one mycelial plug in the center of each prepared petri dish.
- Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

#### b) Spore Germination Assay

This protocol assesses the effect of **(Z)-Azoxystrobin** on the germination of fungal spores.

Materials:

- Fungal spores
- Sterile water or a suitable germination buffer
- **(Z)-Azoxystrobin** stock solution
- Microtiter plates (96-well) or glass slides
- Humid chamber
- Microscope

Procedure:

- Harvest fungal spores from a mature culture and prepare a spore suspension in sterile water (e.g.,  $1 \times 10^5$  spores/mL).
- Prepare serial dilutions of **(Z)-Azoxystrobin** in sterile water or buffer in the wells of a microtiter plate. Include a control with no fungicide.
- Add an equal volume of the spore suspension to each well.
- Alternatively, place a drop of each fungicide dilution on a glass slide, allow it to dry, and then add a drop of the spore suspension.

- Incubate the microtiter plates or slides in a humid chamber at the optimal germination temperature for the fungus for a sufficient period (e.g., 6-24 hours).
- After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
- Calculate the percentage of spore germination for each concentration.
- Determine the percentage of inhibition of germination relative to the control.
- Calculate the EC50 value using probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

## Molecular Detection of Resistance Mutations

### a) DNA Extraction

Extract high-quality genomic DNA from fungal mycelium or spores using a suitable commercial kit or a standard CTAB extraction protocol.

### b) PCR Amplification of the Cytochrome b Gene Fragment

This protocol amplifies the region of the CYTB gene containing the F129L and G143A mutation sites.

Materials:

- Fungal genomic DNA
- PCR primers (see Table 3)
- Taq DNA polymerase and dNTPs
- PCR buffer
- Thermocycler
- Agarose gel electrophoresis equipment

Table 3: Primers for Amplifying the CYTB Gene

| Primer Name | Sequence (5' - 3')                 | Target                            | Reference |
|-------------|------------------------------------|-----------------------------------|-----------|
| Cacytb-P2   | CAT AGT AAY ACA<br>GCT TCT G       | Colletotrichum<br>acutatum        | [15]      |
| Cacytb-R    | GGA ATA GAT CTT<br>AAT ATA GC      | Colletotrichum<br>acutatum        | [15]      |
| CF1         | GAG TAT GTT TAT<br>GTT GGA GCT G   | Colletotrichum<br>gloeosporioides | [16]      |
| CR2         | GAT GAT AAT TGA<br>AAT TTT TGG TGG | Colletotrichum<br>gloeosporioides | [16]      |
| RSCBF1      | TGA GGT TTA TTA<br>TTA TGG TGG AC  | General Fungal                    |           |
| RSCBR2      | GAG GAG CTA GTA<br>ATT CAT TTA AG  | General Fungal                    |           |

## PCR Cycling Conditions (Example):

- Initial denaturation: 94°C for 4 minutes
- 30-35 cycles of:
  - Denaturation: 98°C for 10 seconds
  - Annealing: 37-58°C for 30 seconds (optimize based on primers)
  - Extension: 72°C for 1 minute
- Final extension: 72°C for 7 minutes

Verify the PCR product size by agarose gel electrophoresis.

## c) DNA Sequencing and Mutation Analysis



Purify the PCR product and send it for Sanger sequencing using the same amplification primers. Align the resulting sequences with a known wild-type CYTB sequence to identify the presence of G143A or F129L mutations.

#### d) Allele-Specific PCR for Rapid Detection

This method allows for the rapid differentiation between wild-type and mutant alleles.

Materials:

- Fungal genomic DNA
- Allele-specific primers (designed to have the 3' end at the mutation site)
- Common reverse primer
- Taq DNA polymerase, dNTPs, PCR buffer
- Thermocycler
- Agarose gel electrophoresis equipment

Procedure:

- Design primers specific to the wild-type and mutant alleles (e.g., one forward primer for the wild-type and another for the G143A mutation).
- Perform two separate PCR reactions for each DNA sample: one with the wild-type specific primer and the common reverse primer, and another with the mutant-specific primer and the common reverse primer.
- Analyze the PCR products on an agarose gel. The presence of a band in the wild-type reaction indicates a sensitive isolate, while a band in the mutant reaction indicates a resistant isolate.

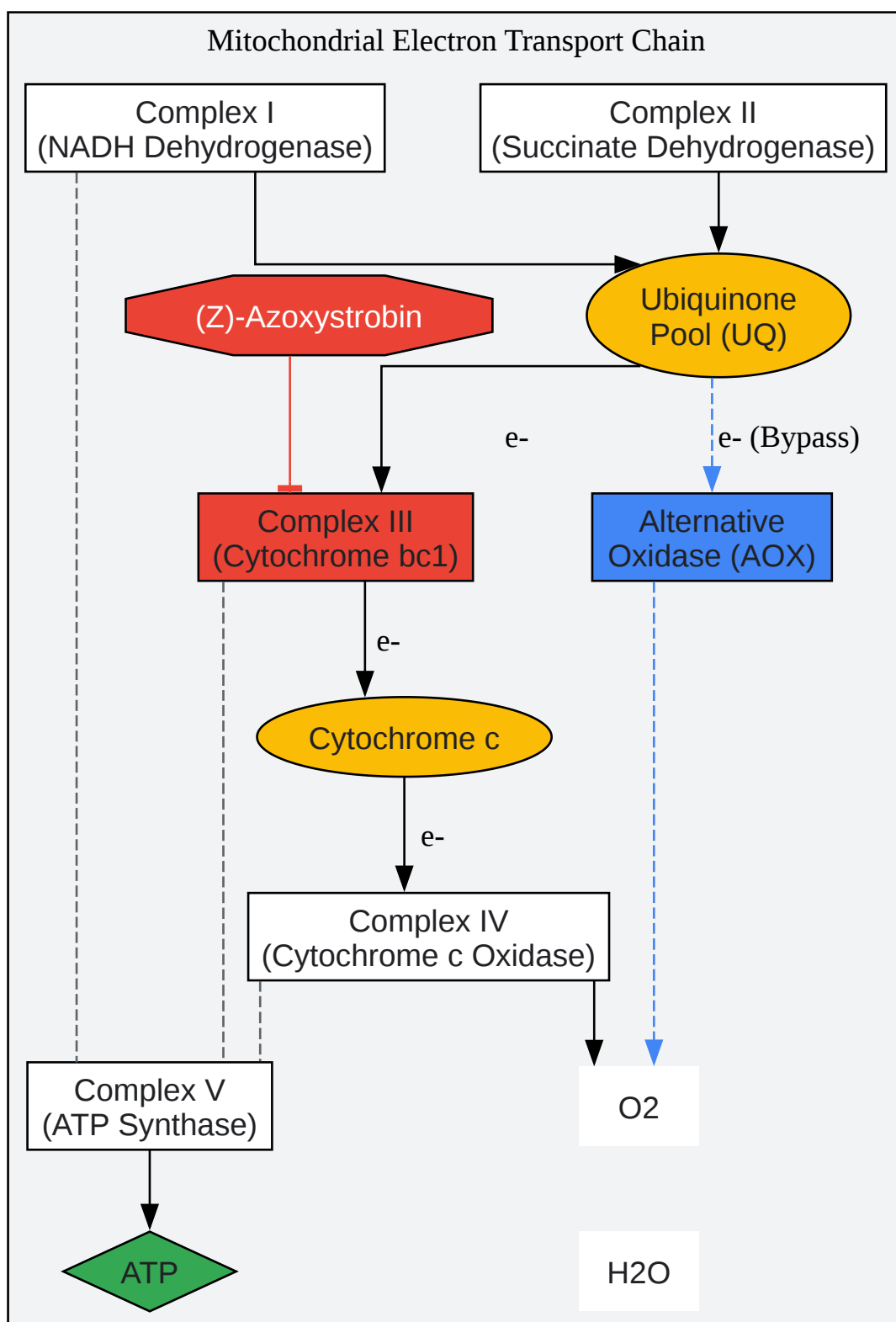
## Investigation of the Alternative Oxidase (AOX) Pathway

The involvement of the AOX pathway can be investigated by including a specific inhibitor, such as salicylhydroxamic acid (SHAM), in the mycelial growth or spore germination assays.

Procedure:

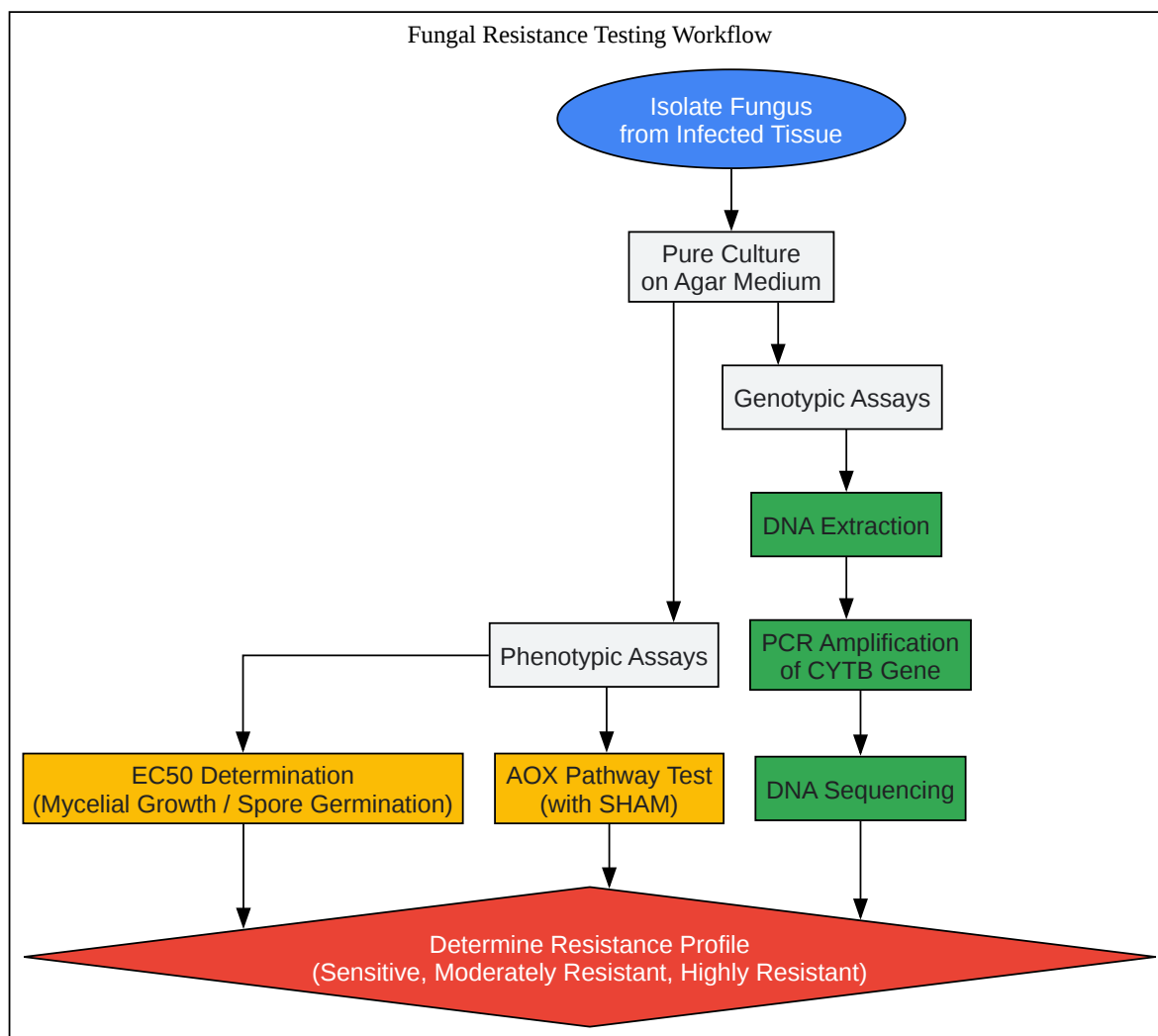
- Perform the EC50 determination assays as described above.
- In parallel, conduct the same assays with the addition of a fixed, sub-lethal concentration of SHAM (e.g., 100 µg/mL) to all fungicide concentrations.
- A significant increase in the sensitivity of the fungus to azoxystrobin in the presence of SHAM suggests the involvement of the AOX pathway in reducing the fungicide's efficacy.<sup>[14]</sup>

## Mandatory Visualizations



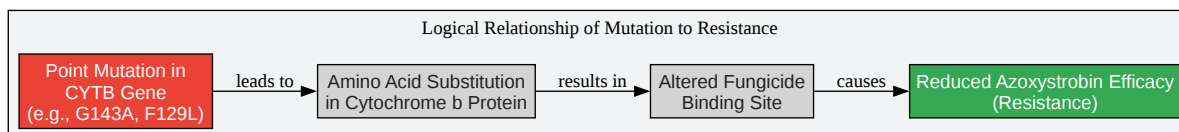
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Caption: Fungal mitochondrial electron transport chain and the mode of action of **(Z)-Azoxystrobin**.



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Caption: Experimental workflow for determining fungal resistance to **(Z)-Azoxystrobin**.



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Caption: Logical relationship between CYTB gene mutation and azoxystrobin resistance.

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